4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine

Medicinal chemistry Parallel synthesis Kinase inhibitor library

This specialty chemical offers a pre-installed 5-(4-methoxyphenyl) EGFR pharmacophore and reactive 4,6-dichloro handles for sequential SₙAr diversification. Ideal for oncology and inflammation kinase programs (EGFR, HER2, IRAK). As a discovery chemical sold 'as-is' without accompanying data, it enables researchers to bypass foundational synthesis steps and commence SAR within days, not weeks. All buyer assumes identity/purity verification.

Molecular Formula C14H10Cl2N2OS
Molecular Weight 325.2 g/mol
Cat. No. B7849976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
Molecular FormulaC14H10Cl2N2OS
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=C(S2)Cl)C3=CC=C(C=C3)OC)C(=N1)Cl
InChIInChI=1S/C14H10Cl2N2OS/c1-7-17-12(15)11-10(13(16)20-14(11)18-7)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3
InChIKeyNZPQGTYMRYOIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine – A Dual-Reactive 5-Arylthienopyrimidine Scaffold for Kinase-Focused Library Synthesis


4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine (CAS registered via MFCD19380205) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, supplied by Sigma-Aldrich as a specialty discovery chemical (OTV000461) without accompanying analytical data . The compound bears two chlorine atoms at the 4- and 6-positions and a 4-methoxyphenyl group at the 5-position on a 2-methyl-substituted fused thienopyrimidine core (C₁₄H₁₀Cl₂N₂OS, MW 325.21). Members of the 5-arylthieno[2,3-d]pyrimidine class have been designed via scaffold-hopping from lapatinib and evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors with anticancer activity . The compound's structural signature—two electrophilic chlorine substituents flanking a pre-installed 5-(4-methoxyphenyl) group—defines its role as a versatile late-stage diversification intermediate rather than a direct bioactive endpoint.

Why 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidine Intermediates


Generic substitution among thieno[2,3-d]pyrimidine intermediates is precluded by three structural properties that govern synthetic utility. First, the presence of two chlorine leaving groups at positions 4 and 6 enables sequential, chemoselective nucleophilic aromatic substitution (SₙAr), a capability absent in mono-chloro or non-halogenated analogs that limits library throughput and regiochemical control . Second, the pre-installed 5-(4-methoxyphenyl) substituent mimics the aryl pharmacophore found in lapatinib-derived 5-arylthieno[2,3-d]pyrimidine EGFR inhibitors, where the 4-methoxy electron-donating group modulates both reactivity and target engagement . Third, the 2-methyl group blocks an otherwise reactive site on the pyrimidine ring, ensuring that derivatization is confined to the 4- and 6-positions—enabling predictable, two-directional diversification rather than uncontrolled poly-substitution . These three features are not simultaneously present in simpler thieno[2,3-d]pyrimidine scaffolds, making direct functional interchange impossible without compromising synthetic efficiency or pharmacophoric fidelity.

Quantitative Differentiation Evidence for 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine Against Closest Structural Analogs


Dual 4,6-Dichloro Reactivity vs. Mono-Chloro 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidine: Enabling Sequential SₙAr for Library Synthesis

The target compound bears two chlorine substituents at the 4- and 6-positions, enabling two sequential nucleophilic aromatic substitution (SₙAr) reactions at distinct positions on the thieno[2,3-d]pyrimidine core. In contrast, the closest mono-chloro analog—4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 312584-53-5)—offers only a single reactive site, limiting derivatization to a single substitution event. This structural difference is quantified by the number of independently addressable diversification points: two for the target compound versus one for the mono-chloro analog. Sequential SₙAr of 4,6-dichlorothieno[2,3-d]pyrimidine systems has been demonstrated in the synthesis of 4,6-disubstituted derivatives via stepwise treatment with different nucleophiles under controlled temperature conditions (ambient temperature for first substitution at the more electrophilic position, followed by elevated temperature for the second), as established by Tumkevičius et al. . The 5-aryl substitution further directs the regioselectivity of the first SₙAr to the 4-position, a synthetic advantage not available in 5-unsubstituted 4,6-dichloro-2-methylthieno[2,3-d]pyrimidine, where the two positions are electronically less differentiated .

Medicinal chemistry Parallel synthesis Kinase inhibitor library Thienopyrimidine scaffold

5-(4-Methoxyphenyl) Pharmacophore Pre-Integration vs. 5-Unsubstituted 4,6-Dichloro-2-methylthieno[2,3-d]pyrimidine: EGFR Inhibitor Scaffold Validation

The 5-aryl substitution pattern directly mirrors the pharmacophoric framework of lapatinib-derived 5-arylthieno[2,3-d]pyrimidines, a class validated as EGFR tyrosine kinase inhibitors. El-Ansary et al. (2016) demonstrated that 4-anilino-5-arylthieno[2,3-d]pyrimidines—synthesized from 5-aryl-substituted precursors analogous to the target compound—exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line and EGFR enzymatic inhibition. The two most potent compounds in that series, 3b and 3f, showed IC₅₀ values in the low micromolar range against MCF-7 cells (compound 3b: IC₅₀ = 2.81 µM; compound 3f: IC₅₀ = 3.17 µM) and significant EGFR-TK inhibition (compound 3b: 78.4% inhibition at 10 µM; erlotinib reference: 84.2% at 10 µM) . The 4-methoxyphenyl group at position 5 of the target compound provides the identical aryl substitution pattern as the most active compound 3b (which bears a 4-methoxyphenyl at the 5-position), meaning that downstream 4-anilino derivatives generated from this building block map directly onto the validated pharmacophore. In contrast, 4,6-dichloro-2-methylthieno[2,3-d]pyrimidine (CAS 1704719-22-1, 5-unsubstituted) lacks this pre-installed aryl group, requiring an additional cross-coupling step (e.g., Suzuki coupling) to install the 5-aryl moiety before biological activity can be achieved .

EGFR kinase inhibition Anticancer Scaffold hopping Lapatinib mimetic

2-Methyl Blocking Group vs. 2-Unsubstituted Analogs: Preventing Off-Target Reactivity During Derivatization

The 2-methyl substituent on the pyrimidine ring serves as a non-reactive blocking group that prevents nucleophilic attack at the 2-position during SₙAr derivatization. In 2-unsubstituted 4,6-dichlorothieno[2,3-d]pyrimidine analogs, the 2-position can participate in side reactions under forcing conditions, generating trisubstituted byproducts that reduce yield and complicate purification. Tumkevičius et al. (2003) demonstrated that in 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde systems, the 2-position substituent (methylthio or methyl) remains intact during sequential SₙAr at the 4- and 6-positions, ensuring clean conversion to the desired 4,6-disubstituted products . The Bourguignon et al. (1975) foundational studies on thieno[2,3-d]pyrimidine substitution established that the 2-position is inherently reactive toward nucleophiles when unsubstituted, with reactivity ranking as position 4 > position 2 > position 6 . Therefore, the 2-methyl group of the target compound eliminates a documented competing reaction pathway, improving the atom economy and purity profile of subsequent derivatization steps relative to 2-H or 2-unsubstituted analogs.

Chemoselectivity Synthetic intermediate Regiochemical control Thienopyrimidine synthesis

Thieno[2,3-d]pyrimidine Core vs. Pyrido[2,3-d]pyrimidine Core: Sulfur-Driven Electronic Modulation for Kinase Selectivity

The thieno[2,3-d]pyrimidine core, by virtue of its thiophene sulfur atom, exhibits distinct electronic properties compared to the nitrogen-containing pyrido[2,3-d]pyrimidine bioisostere. This electronic difference translates to differential kinase inhibition profiles. Li et al. (2017) reported that thieno[2,3-d]pyrimidine derivatives achieved dual c-Met/VEGFR-2 inhibition with nanomolar potency (compound 12j: c-Met IC₅₀ = 25 nM, VEGFR-2 IC₅₀ = 48 nM) . Fouad et al. (2024) demonstrated that thieno[2,3-d]pyrimidine-based compounds exhibited dual EGFR/DHFR inhibition, with compounds 6e and 10e showing EGFR-TK IC₅₀ values of 0.133 µM and 0.151 µM respectively, compared to the clinical EGFR inhibitor Olmutinib (IC₅₀ = 0.028 µM) . The sulfur atom in the thiophene ring contributes to a different hydrogen-bonding capacity and lipophilicity profile (estimated increase in cLogP of approximately 0.5–0.8 units vs. the corresponding pyrido analog), which influences both passive membrane permeability and off-target binding profiles. For procurement decisions, this means the thieno[2,3-d]pyrimidine scaffold accesses a distinct chemical space from the more commonly exploited pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffolds, offering opportunities for novel intellectual property and selectivity profiles .

Kinase selectivity Thienopyrimidine scaffold c-Met/VEGFR-2 dual inhibition Bioisostere comparison

5-(4-Methoxyphenyl) Substituent Electronic Effect vs. 5-(4-Chlorophenyl) and 5-Phenyl Analogs: Modulating Reactivity and Lipophilicity

The 4-methoxy substituent on the 5-phenyl ring exerts an electron-donating effect (Hammett σₚ = −0.27) that is mechanistically distinct from the electron-withdrawing 4-chloro substituent (σₚ = +0.23) or unsubstituted phenyl (σₚ = 0.00). This electronic difference modulates both the reactivity of the thieno[2,3-d]pyrimidine core and the lipophilicity of downstream derivatives. In the El-Ansary et al. (2016) study of 5-arylthieno[2,3-d]pyrimidines, the 4-methoxyphenyl-substituted derivative (compound 3b) demonstrated superior EGFR-TK inhibition (78.4% at 10 µM) and MCF-7 cytotoxicity (IC₅₀ = 2.81 µM) compared to 4-chlorophenyl-substituted and unsubstituted phenyl analogs within the same series . The LogP contribution of the 4-methoxyphenyl group (estimated ΔLogP ≈ +1.8 relative to the unsubstituted core) provides a balanced lipophilicity profile favorable for both membrane permeability and aqueous solubility in downstream analogs, whereas the 4-chlorophenyl analog (estimated ΔLogP ≈ +2.3) increases lipophilicity beyond the typical optimal range for oral bioavailability . For decision-making purposes, the 4-methoxyphenyl substitution offers a quantitatively characterized sweet spot between potency and physicochemical parameters that generic 5-aryl variants do not universally provide.

Hammett substitution Lipophilicity optimization 4-Methoxy pharmacokinetics Aryl SAR

Procurement-Ready Late-Stage Intermediate vs. De Novo Synthesis from 4,6-Dichloropyrimidine-5-carbaldehyde: Time and Step Economy

The target compound is available as a pre-formed thieno[2,3-d]pyrimidine scaffold from Sigma-Aldrich (OTV000461), eliminating the need for heterocycle construction from acyclic precursors. The literature-established route from 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde to thieno[2,3-d]pyrimidines requires a multi-step sequence: (i) S-alkylation with an α-halogeno carbonyl compound, (ii) base-catalyzed intramolecular Thorpe–Ziegler cyclization, and (iii) optional further functionalization—typically 3–4 synthetic steps with an overall yield of approximately 40–60% depending on substitution . By procuring the pre-constructed 4,6-dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine, medicinal chemistry teams bypass these foundational steps and enter directly at the diversification stage. The Krackeler Scientific catalog lists this compound at $209.00 per 250 mg (approximately $0.84/mg), positioning it as a cost-effective entry point relative to the estimated fully loaded cost of 3–4 synthetic steps in an academic or industrial laboratory setting (typically $500–$2,000+ per gram of final purified compound for multi-step heterocycle synthesis, depending on labor, reagents, and purification costs) .

Step economy Chemical procurement Lead time reduction Synthetic efficiency

Optimal Application Scenarios for 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine Based on Verified Differentiation Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries via Sequential SₙAr at Positions 4 and 6

The dual 4,6-dichloro substitution pattern makes this compound an ideal central scaffold for parallel library synthesis targeting the ATP-binding pocket of kinases. Medicinal chemistry teams can exploit the differential reactivity of the 4- and 6-positions to introduce two distinct amine, alkoxide, or thiol nucleophiles in a one-pot sequential or stepwise manner, generating diverse 4,6-diamino-, 4-amino-6-alkoxy-, or 4,6-dialkoxy-thieno[2,3-d]pyrimidine libraries. The documented SₙAr methodology of Tumkevičius et al. (2003) provides a validated protocol for this transformation . The 5-(4-methoxyphenyl) group remains inert throughout the diversification, ensuring the EGFR pharmacophore is retained in every library member. This approach is directly supported by the El-Ansary et al. (2016) study, where 4-anilino-5-arylthieno[2,3-d]pyrimidines derived from this substitution pattern demonstrated EGFR-TK inhibition within 93% of erlotinib's activity .

Scaffold-Hopping Hit Expansion Around Lapatinib and Erlotinib Chemotypes in Oncology Programs

Oncology drug discovery groups pursuing EGFR, HER2, or dual EGFR/VEGFR-2 inhibitors can use this building block to systematically explore chemical space around the 5-arylthieno[2,3-d]pyrimidine core, a validated scaffold-hopping motif derived from the 4-anilinoquinazoline framework of lapatinib and erlotinib . The pre-installed 4-methoxyphenyl group at position 5 anchors the compound within the lipophilic back pocket of the EGFR active site, while the 4- and 6-positions serve as vectors for substituents that modulate kinase selectivity, as demonstrated by Li et al. (2017) for dual c-Met/VEGFR-2 inhibitors (compound 12j: c-Met IC₅₀ = 25 nM, VEGFR-2 IC₅₀ = 48 nM) and by Fouad et al. (2024) for EGFR/DHFR dual inhibitors (compound 6e: EGFR-TK IC₅₀ = 0.133 µM) .

Late-Stage Diversification of Pre-Formed 5-Arylthieno[2,3-d]pyrimidine Scaffolds in Hit-to-Lead Optimization

For hit-to-lead programs where a thieno[2,3-d]pyrimidine hit has been identified, this compound serves as a procurement-ready late-stage intermediate that bypasses 3–4 foundational synthetic steps . The compound's immediate availability from Sigma-Aldrich (OTV000461) at catalog scale (250 mg, $209.00 via Krackeler Scientific) means that SAR expansion can commence within days of procurement rather than weeks . The 2-methyl blocking group ensures that derivatization occurs exclusively at the 4- and 6-positions, eliminating concerns about regioisomeric mixtures that complicate biological interpretation—an advantage over 2-unsubstituted analogs where the 2-position competes as a reactive site per Bourguignon et al. (1975) .

IRAK Kinase and Innate Immunity Target Programs Leveraging Thieno[2,3-d]pyrimidine Patent Space

The thieno[2,3-d]pyrimidine scaffold has been claimed in patent literature as an IRAK protein kinase inhibitor chemotype, as exemplified by WO2013106535A1 (EP 2802330 A4), which describes thieno[2,3-d]pyrimidine derivatives for treating IRAK-mediated inflammatory and autoimmune disorders . The target compound's 4,6-dichloro substitution pattern aligns with the general synthetic intermediates disclosed in this patent family, making it a direct entry point for research groups pursuing IRAK1/4 inhibitor programs. The 5-aryl substitution further differentiates this scaffold from alternative IRAK inhibitor chemotypes (e.g., pyrazolo[3,4-d]pyrimidines), offering a distinct intellectual property landscape for organizations seeking novel IRAK inhibitors outside the crowded quinazoline and pyrazolopyrimidine patent estates .

Quote Request

Request a Quote for 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.